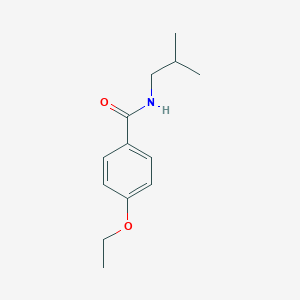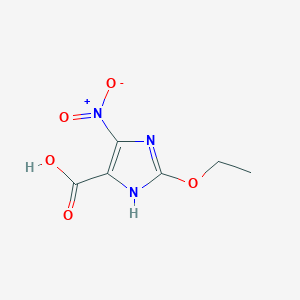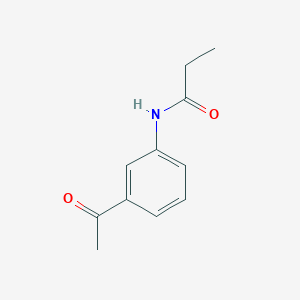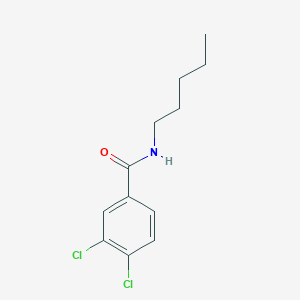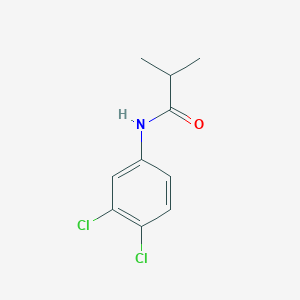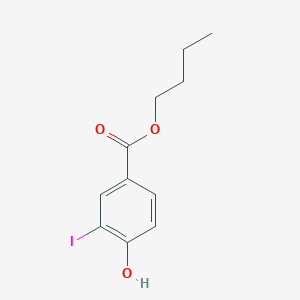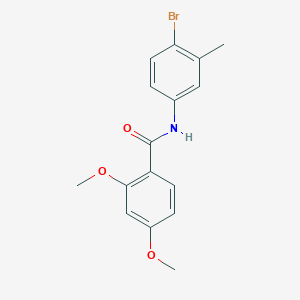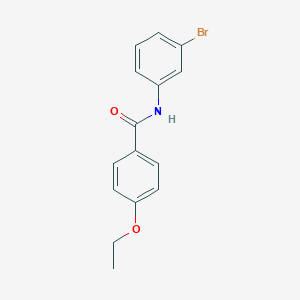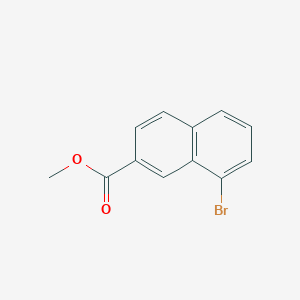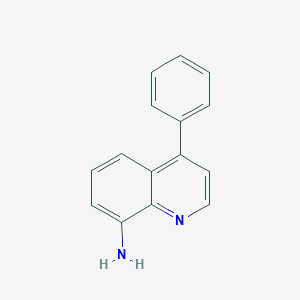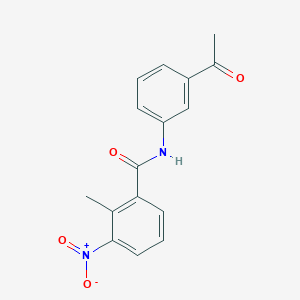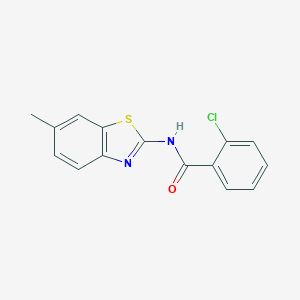
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as BMB-Cl, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One study found that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation. Another study showed that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide inhibited the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
生化学的および生理学的効果
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide decreased the levels of reactive oxygen species (ROS) in human monocytes, which play a role in inflammation and oxidative stress. Another study showed that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide increased the levels of the protein Bax, which is involved in apoptosis.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, a limitation is that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound and may not accurately represent the effects of natural compounds in vivo.
将来の方向性
There are several future directions for research on 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.
In conclusion, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its synthesis method involves a multi-step process, and it has been investigated for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has various biochemical and physiological effects. While there are advantages and limitations to using 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments, there are several future directions for research on this compound.
合成法
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is synthesized through a multi-step process. The first step involves the reaction of 2-amino-6-methylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium hydride and 4-chloroaniline to yield 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in human monocytes. Another study showed that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide had anti-tumor activity in a mouse model of lung cancer by inducing apoptosis in cancer cells. 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has also been investigated for its potential as an anti-viral agent, with one study showing that it inhibited the replication of the hepatitis C virus in vitro.
特性
CAS番号 |
4298-30-0 |
|---|---|
製品名 |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
分子式 |
C15H11ClN2OS |
分子量 |
302.8 g/mol |
IUPAC名 |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-6-7-12-13(8-9)20-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) |
InChIキー |
ARXYASGOOYTBIP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



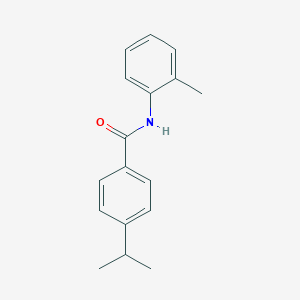
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
